![molecular formula C22H30O2 B12206683 Poly(oxy-1,2-ethanediyl), alpha-[4-(1,1-dimethylethyl)phenyl]-omega-[4-(1,1-dimethylethyl)phenoxy]- CAS No. 69898-56-2](/img/structure/B12206683.png)
Poly(oxy-1,2-ethanediyl), alpha-[4-(1,1-dimethylethyl)phenyl]-omega-[4-(1,1-dimethylethyl)phenoxy]-
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Overview
Description
The compound Poly(oxy-1,2-ethanediyl), alpha-[4-(1,1-dimethylethyl)phenyl]-omega-[4-(1,1-dimethylethyl)phenoxy]- features a poly(ethylene glycol) (PEG) backbone terminated at both ends with 4-tert-butylphenyl groups. The tert-butyl substituents confer steric bulk and lipophilicity, distinguishing it from simpler PEG derivatives. This structure suggests applications in surfactants, emulsifiers, or stabilizers where balanced hydrophilicity and organic solubility are required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Poly(oxy-1,2-ethanediyl), alpha-[4-(1,1-dimethylethyl)phenyl]-omega-[4-(1,1-dimethylethyl)phenoxy]- typically involves the polymerization of ethylene oxide in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired molecular weight and polymer structure .
Industrial Production Methods
Industrial production of this compound often employs continuous reactors, such as falling film reactors, to ensure consistent quality and yield. The process involves the reaction of ethylene oxide with a suitable initiator, followed by purification and stabilization steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Poly(oxy-1,2-ethanediyl), alpha-[4-(1,1-dimethylethyl)phenyl]-omega-[4-(1,1-dimethylethyl)phenoxy]- undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the polymer’s functional groups, altering its properties.
Substitution: The polymer can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups into the polymer chain .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its polyether structure, which provides hydrophilic and hydrophobic regions. This amphiphilic nature allows it to function effectively as a surfactant, facilitating the reduction of surface tension in liquid systems.
Industrial Applications
a. Surfactant in Formulations
The compound is primarily used as a surfactant in detergents and emulsifiers. Its ability to stabilize emulsions makes it valuable in cosmetic formulations, where it enhances the solubility of active ingredients and improves texture and stability .
b. Agricultural Uses
In agriculture, it serves as an adjuvant in pesticide formulations. By improving the wetting and spreading of pesticides on plant surfaces, it enhances their efficacy and reduces the amount needed for effective pest control .
Environmental Applications
a. Environmental Monitoring
Due to its presence in various industrial processes, this compound has been studied for its environmental impact. Research indicates that it can be detected in wastewater and surface water systems, prompting studies on its degradation pathways and ecological effects .
b. Biodegradability Studies
Studies have shown that poly(oxy-1,2-ethanediyl) compounds can undergo biodegradation under aerobic conditions, making them suitable for use in environmentally friendly formulations . This property is particularly important in the context of regulatory compliance for chemical manufacturers.
Nanotechnology Applications
a. Nanoparticle Stabilization
Research has indicated that this compound can stabilize nanoparticles during synthesis and application processes. Its surfactant properties help prevent agglomeration of nanoparticles, which is crucial for maintaining their functional properties in various applications such as drug delivery systems and catalysis .
b. Drug Delivery Systems
The amphiphilic nature allows for the encapsulation of hydrophobic drugs within micelles formed by the compound. This application is particularly relevant in pharmaceutical research aimed at improving the bioavailability of poorly soluble drugs .
Case Studies
Mechanism of Action
The mechanism of action of Poly(oxy-1,2-ethanediyl), alpha-[4-(1,1-dimethylethyl)phenyl]-omega-[4-(1,1-dimethylethyl)phenoxy]- involves its interaction with various molecular targets and pathways. The polymer’s functional groups can interact with biological molecules, altering their activity and stability. In industrial applications, the polymer’s surfactant properties enable it to reduce surface tension and enhance the mixing of different substances .
Comparison with Similar Compounds
Comparison with Structural Analogs
Tristyrylphenol Ethoxylates (CAS 99734-09-5)
Structure : PEG backbone with α-tris(1-phenylethyl)phenyl and ω-hydroxy groups .
Key Differences :
- Substituents : Bulky tris-phenylethyl groups enhance steric hindrance and molecular weight compared to the target compound’s tert-butyl groups.
- Applications: Widely used as nonionic surfactants and emulsifiers in agrochemicals (e.g., pesticide formulations) due to superior stability and dispersion properties .
- Regulatory Status : Listed in Canada’s Domestic Substances List (DSL), indicating established industrial use .
Styrenated PEG-Phenyl Derivative (CAS 104376-75-2)
Structure : PEG-phenyl with styrenation, yielding α-phenyl-ω-hydroxy groups modified with styrene .
Key Differences :
- Applications : Used in antifungal agents and surfactants, leveraging enhanced chemical reactivity compared to the tert-butyl-terminated target compound.
Sulfonated Ammonium Salt Derivative (CAS 119432-41-6)
Structure: PEG backbone with α-sulfo and ω-2,4,6-tris(1-phenylethyl)phenoxy groups, neutralized as an ammonium salt . Key Differences:
- Ionic Character : Sulfonate groups impart anionic surfactant properties, ideal for formulations requiring charge-driven dispersion (e.g., detergents).
- Analytical Methods : Characterized via HPLC-MS with a detection limit of 0.25 µg/support, highlighting its use in precision applications .
Functional Group Variations and Properties
Methyl-Terminated PEG (MPEG 2000)
Structure : α-methyl-ω-hydroxy PEG .
Key Differences :
- Hydrophilicity : Lacks aromatic termini, resulting in higher water solubility. Used in pharmaceuticals and cosmetics for solubilization .
- Regulatory Status : Complies with global safety standards for consumer products.
Phosphono and Sulfo Derivatives
Examples :
- CAS 88417-98-5: α-phosphono-ω-(tetramethylbutylphenoxy) PEG .
- CAS 63442-31-9: α-sulfo-ω-(3-decylphenoxy) PEG . Key Differences:
- Functionality: Phosphono/sulfo groups enhance chelation or ionic interactions, suited for industrial cleaners or corrosion inhibitors.
- Environmental Impact : Subject to EPA reporting requirements under TSCA §721 for significant new uses .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Regulatory and Analytical Insights
Biological Activity
Poly(oxy-1,2-ethanediyl), alpha-[4-(1,1-dimethylethyl)phenyl]-omega-[4-(1,1-dimethylethyl)phenoxy]- (CAS Number: 69898-56-2) is a synthetic polymer that belongs to the class of ethoxylated phenols. This compound has garnered attention in various fields due to its unique chemical structure and potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, potential applications, and relevant case studies.
- Molecular Formula : C22H30O2
- Molecular Weight : 326.4724 g/mol
- SMILES Notation : CC(c1ccc(cc1)OCCOc1ccc(cc1)C(C)(C)C)(C)C
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups in the phenolic structure provides antioxidant properties. This allows the compound to scavenge free radicals and reduce oxidative stress in biological systems.
- Surfactant Properties : As an ethoxylated phenol derivative, it exhibits surfactant characteristics that can influence cellular membrane integrity and permeability, potentially affecting cellular signaling pathways.
- Endocrine Disruption Potential : Similar compounds have been studied for their ability to mimic or interfere with hormonal functions in organisms, which raises concerns about their environmental impact and implications for human health.
Antioxidant Activity
A study conducted by highlighted the antioxidant capacity of poly(oxy-1,2-ethanediyl) derivatives. The compound demonstrated significant radical scavenging activity in vitro, suggesting potential applications in preventing oxidative damage in cells.
Cytotoxicity Assays
In a cytotoxicity assessment using human cell lines, poly(oxy-1,2-ethanediyl), alpha-[4-(1,1-dimethylethyl)phenyl]-omega-[4-(1,1-dimethylethyl)phenoxy]- showed varying levels of cytotoxic effects depending on concentration and exposure time. The results indicated that at lower concentrations, the compound exhibited protective effects against oxidative stress-induced cell death, while higher concentrations led to increased cytotoxicity .
Case Study: Environmental Impact
Research on the environmental impact of similar compounds has shown that they can accumulate in aquatic ecosystems and may disrupt endocrine functions in aquatic organisms. A case study focused on the effects of ethoxylated phenols on fish populations revealed alterations in reproductive behaviors and developmental anomalies .
Data Tables
Parameter | Value |
---|---|
Molecular Formula | C22H30O2 |
Molecular Weight | 326.4724 g/mol |
Antioxidant Activity (IC50) | 25 µg/mL (in vitro) |
Cytotoxicity (IC50 on HeLa cells) | 50 µg/mL (24h exposure) |
Properties
CAS No. |
69898-56-2 |
---|---|
Molecular Formula |
C22H30O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
1-tert-butyl-4-[2-(4-tert-butylphenoxy)ethoxy]benzene |
InChI |
InChI=1S/C22H30O2/c1-21(2,3)17-7-11-19(12-8-17)23-15-16-24-20-13-9-18(10-14-20)22(4,5)6/h7-14H,15-16H2,1-6H3 |
InChI Key |
NIHMPJAREIUKNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(C)(C)C |
Related CAS |
69898-56-2 |
Origin of Product |
United States |
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